

What are the physicochemical properties of Methyl 9-oxononanoate?

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Compound of Interest

Compound Name: Methyl 9-oxononanoate

Cat. No.: B047897

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An In-depth Technical Guide to the Physicochemical Properties of **Methyl 9-oxononanoate**

Introduction

Methyl 9-oxononanoate (CAS No. 1931-63-1) is an organic compound classified as a fatty aldehyde and an organic ester.[1][2][3] It is also known by other names such as 9-Oxononanoic Acid methyl ester, Azelaaldehydic Acid Methyl Ester, and Methyl 8-formyloctanoate.[4][5] This bifunctional molecule, featuring both a methyl ester and a terminal aldehyde group, serves as a versatile intermediate in organic synthesis.[2][6] Its applications include its use as a linseed oil-based solventless polymeric protective coating and as a precursor in the synthesis of pharmaceuticals, fragrances, and dyes.[2][3][4] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows relevant to its chemical transformations.

Physicochemical Properties

The key physicochemical properties of **Methyl 9-oxononanoate** are summarized in the table below. These properties are critical for its handling, application, and further use in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O ₃	[1][2][4][7][8]
Molecular Weight	186.25 g/mol	[1][4]
CAS Number	1931-63-1	[1][4][8]
Appearance	Colorless to light yellow liquid/oil	[2][3]
Boiling Point	249.40 °C (at 760 mm Hg, estimated); 125-145 °C (at 9 Torr)	[2][3][7]
Melting Point	Approximately -20 °C	[2]
Density	0.958 ± 0.06 g/cm ³ (Predicted)	[2]
Water Solubility	534.3 mg/L at 25 °C (Estimated)	[7]
Organic Solubility	Soluble in alcohol and ether	[2]
Purity	≥90%	[4]
Flash Point	215.00 °F (101.80 °C) (Estimated)	[7]
LogP (o/w)	1.920 (Estimated)	[7]

Experimental Protocols

The synthesis and analysis of **Methyl 9-oxononanoate** are crucial for its application in research and industry. The following sections detail common experimental procedures.

Synthesis via Oxidation of Methyl 9-hydroxynonanoate

A primary method for preparing **Methyl 9-oxononanoate** is through the oxidation of the corresponding primary alcohol, Methyl 9-hydroxynonanoate, using Jones reagent.[9]

Materials and Reagents:

- Methyl 9-hydroxynonanoate
- Acetone (reagent grade)
- Jones Reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with distilled water to 100 mL)
- Isopropanol
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Reaction Setup: Dissolve Methyl 9-hydroxynonanoate (1 equivalent) in acetone in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.[9]
- Oxidation: Cool the solution to 0°C using an ice bath.[9]
- Add the prepared Jones reagent dropwise from the dropping funnel. It is critical to maintain the reaction temperature between 0-5°C during the addition.[9]
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[9]
- Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol until the orange/brown color of the reagent turns to a green solution.[9]
- Extraction: Extract the product with diethyl ether.[9]
- Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.[9]
- Purification: Concentrate the solution in vacuo and purify the crude product by column chromatography to yield pure **Methyl 9-oxononanoate**. [9]

Synthesis via Ozonolysis of Methyl Oleate

Methyl 9-oxononanoate can be synthesized from renewable resources like methyl oleate through a two-step process involving ozonolysis followed by a reductive work-up.[\[10\]](#)

Materials and Reagents:

- Methyl Oleate
- Methanol or Dichloromethane (solvent)
- Ozone (O₃) gas
- Inert gas (Nitrogen or Argon)
- Reducing agent (e.g., Sodium borohydride or H₂ with Raney nickel catalyst)

Procedure:

- Dissolution: Dissolve methyl oleate in a suitable solvent (e.g., methanol) in a reaction vessel equipped for gas dispersion and low-temperature cooling.[\[10\]](#)
- Ozonolysis: Cool the solution to -78°C and bubble ozone gas through it. Monitor the reaction by TLC for the disappearance of the starting material.[\[10\]](#)
- Quenching: Purge the solution with an inert gas, such as nitrogen, to remove any excess ozone.[\[10\]](#)
- Reductive Work-up: To the ozonide intermediate, add a reducing agent (e.g., sodium borohydride) to yield **Methyl 9-oxononanoate**.[\[10\]](#)
- Isolation and Purification: After the reduction is complete, neutralize the mixture if necessary, and extract the product using a suitable organic solvent. The crude product can then be purified by distillation or column chromatography.[\[10\]](#)

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of **Methyl 9-oxononanoate**.[\[1\]](#)[\[11\]](#)

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., JEOL JMS-D-300).[\[1\]](#)

Typical GC Conditions (Reference):

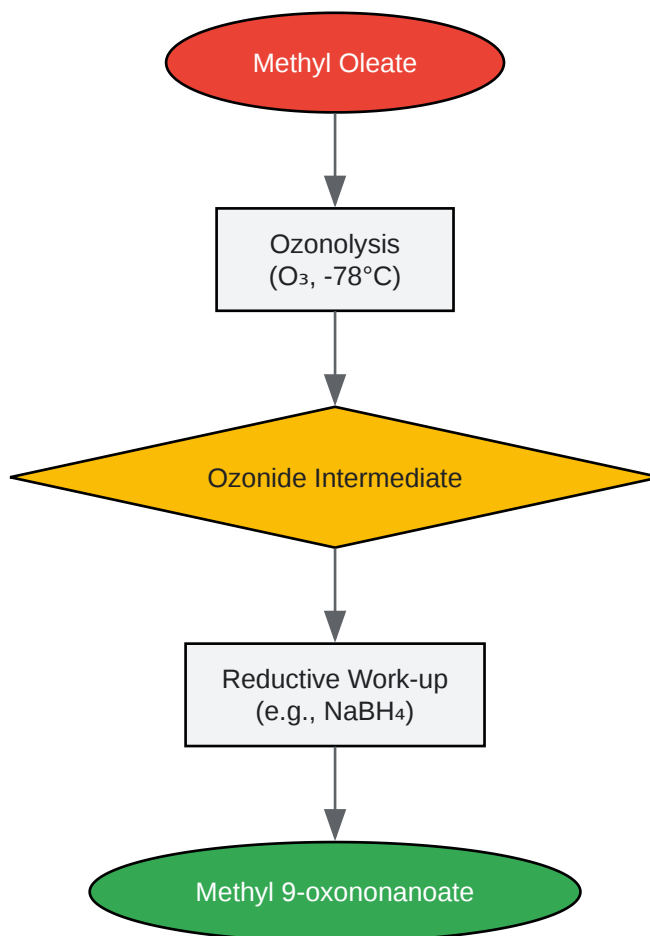
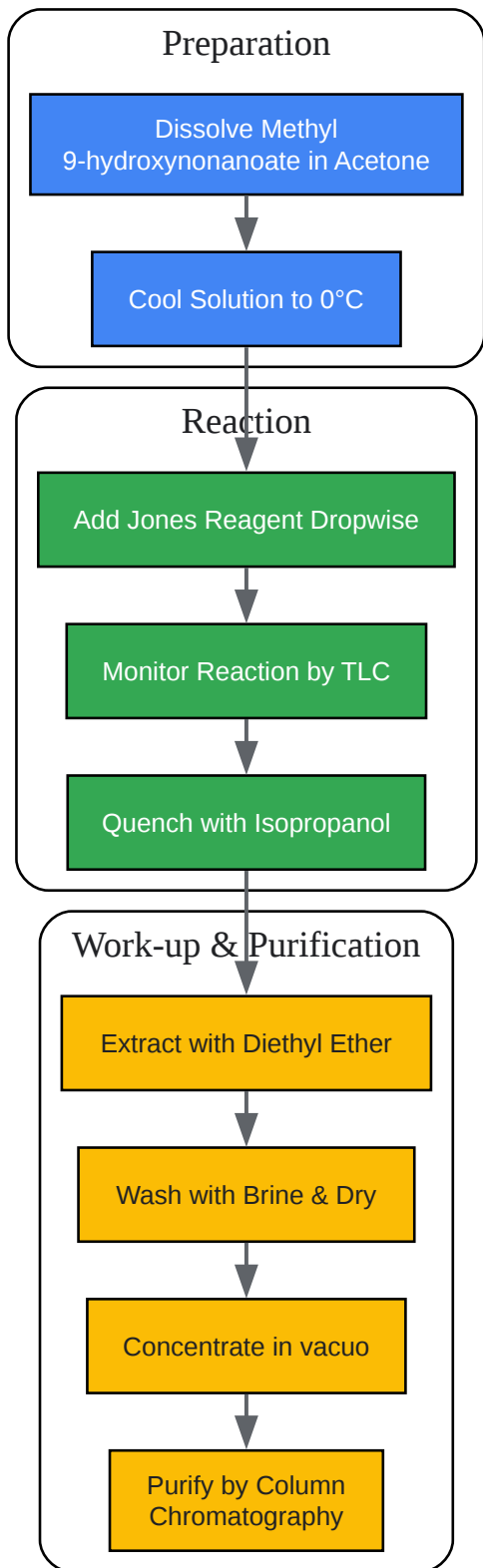
- Column: Non-polar column.[\[5\]](#)[\[12\]](#)
- Temperature Program: A temperature ramp is typically employed, for example, starting at 50°C and ramping to 250°C.[\[12\]](#)
- Kovats Retention Index: Values on a semi-standard non-polar column are reported around 1436-1441.[\[1\]](#)

MS Fragmentation (Electron Ionization - EI):

- The mass spectrum shows characteristic fragmentation patterns.[\[1\]](#)[\[13\]](#)
- Prominent peaks are often observed at m/z values of 74, 87, 55, 111, and 83.[\[1\]](#)

Logical and Synthetic Workflows

Visual representations of synthetic pathways and experimental procedures are essential for clarity in complex chemical processes.



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